molecular formula C21H26N2O5 B269020 N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

Numéro de catalogue B269020
Poids moléculaire: 386.4 g/mol
Clé InChI: WCRVCZUPGAWXNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of molecular biology. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell growth, differentiation, and survival.

Mécanisme D'action

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide selectively inhibits the EGFR by binding to the ATP-binding site of the receptor. This binding prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a hallmark of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high selectivity for the EGFR. This compound does not inhibit other receptor tyrosine kinases, which makes it a valuable tool for studying the specific role of EGFR in cellular processes. However, one limitation of using N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide is its relatively low potency compared to other EGFR inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic in some experiments.

Orientations Futures

There are several future directions for the use of N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide in research. One potential application is in the development of new cancer therapies that target the EGFR. N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has already been shown to have potent anti-cancer effects in vitro, and further studies could help to identify the optimal dose and treatment regimen for this compound. Additionally, N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide could be used to study the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of more potent and selective EGFR inhibitors could lead to the discovery of new therapeutic targets and treatment options for a variety of diseases.

Méthodes De Synthèse

The synthesis of N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoyl chloride with diethylamine to form N-(3,4,5-trimethoxybenzoyl)diethylamine, which is then reacted with 3-(chloromethyl)phenyl isocyanate to form N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide. The final product is obtained through purification and isolation techniques.

Applications De Recherche Scientifique

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has been widely used as a research tool in the field of molecular biology due to its ability to selectively inhibit the EGFR. This compound has been used to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide has also been used to investigate the molecular mechanisms of cancer and other diseases that involve aberrant EGFR signaling.

Propriétés

Nom du produit

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

Formule moléculaire

C21H26N2O5

Poids moléculaire

386.4 g/mol

Nom IUPAC

N-[3-(diethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H26N2O5/c1-6-23(7-2)21(25)14-9-8-10-16(11-14)22-20(24)15-12-17(26-3)19(28-5)18(13-15)27-4/h8-13H,6-7H2,1-5H3,(H,22,24)

Clé InChI

WCRVCZUPGAWXNS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

SMILES canonique

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.